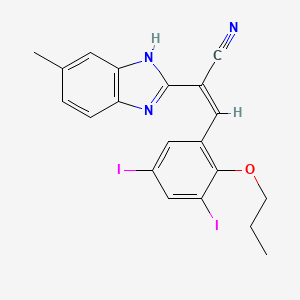
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Overview
Description
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is an important protein located on the outer mitochondrial membrane and is involved in various physiological and pathological processes. DPA-714 has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases.
Mechanism of Action
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile binds selectively to TSPO, which is upregulated in various pathological conditions such as neuroinflammation and cancer. TSPO is involved in various processes such as mitochondrial function, steroid biosynthesis, and apoptosis. The exact mechanism of action of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to modulate TSPO function and downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to modulate various biochemical and physiological processes such as inflammation, oxidative stress, and apoptosis. In preclinical studies, 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to reduce neuroinflammation, improve cognitive function, and reduce tumor growth. However, the exact physiological effects of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in humans are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages as a radioligand for PET imaging, including its high selectivity for TSPO, high affinity, and low non-specific binding. However, its synthesis is complex and requires specialized equipment and expertise. 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has limitations, including its short half-life, which limits its use in longitudinal studies, and its potential toxicity at high doses.
Future Directions
There are several future directions for the use of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in scientific research. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in combination with other imaging agents or therapies to improve disease detection and treatment. Additionally, further investigation is needed to fully understand the physiological effects of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential use in clinical settings.
Scientific Research Applications
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. PET imaging with 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown promising results in detecting neuroinflammation in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury. 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its potential use in detecting and monitoring cancer, as TSPO is overexpressed in many cancer cells.
properties
IUPAC Name |
(Z)-3-(3,5-diiodo-2-propoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17I2N3O/c1-3-6-26-19-13(9-15(21)10-16(19)22)8-14(11-23)20-24-17-5-4-12(2)7-18(17)25-20/h4-5,7-10H,3,6H2,1-2H3,(H,24,25)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSEMNPCRLEG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,5-diiodo-2-propoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864572.png)

![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)

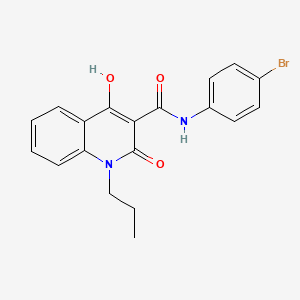
![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)
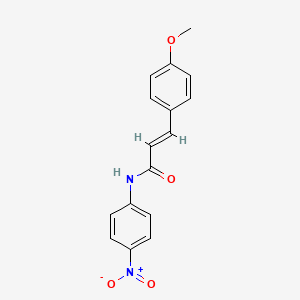
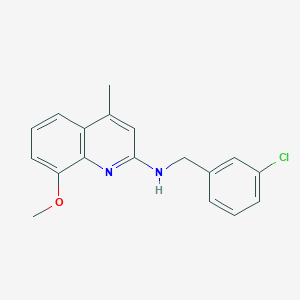
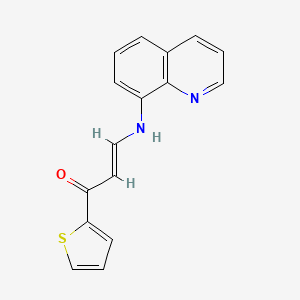
![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3864652.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide](/img/structure/B3864659.png)